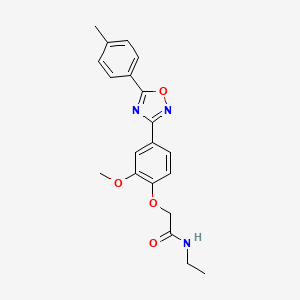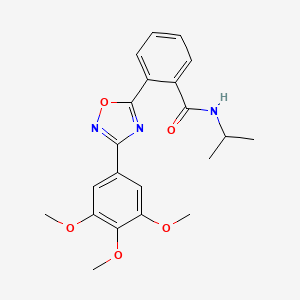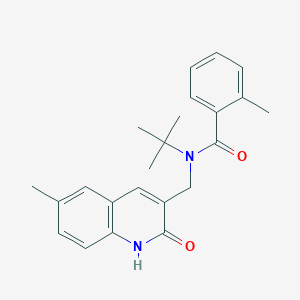
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as BM212, is a novel compound that has shown promise in scientific research. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action. In
Mecanismo De Acción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been found to have antimicrobial effects against gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of side effects associated with non-specific COX inhibitors. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. One area of interest is its potential use as an anti-inflammatory agent in humans. Additionally, further investigation is needed to determine the efficacy of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide as an anticancer and antimicrobial agent. Finally, the development of more water-soluble derivatives of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide may expand its potential use in lab experiments.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with tert-butylamine and 2-methylbenzoic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in high purity.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been found to have several scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit cancer cell growth. N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been investigated for its antimicrobial properties, specifically against gram-positive bacteria.
Propiedades
IUPAC Name |
N-tert-butyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-20-17(12-15)13-18(21(26)24-20)14-25(23(3,4)5)22(27)19-9-7-6-8-16(19)2/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMMOZDISHPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

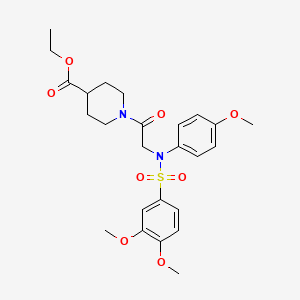

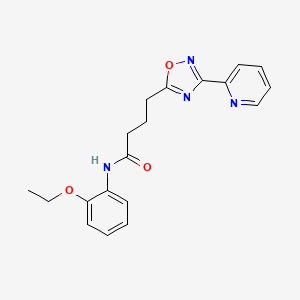
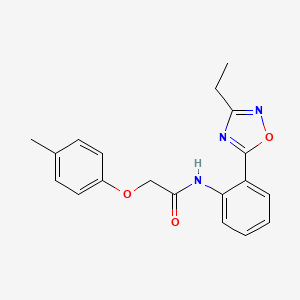
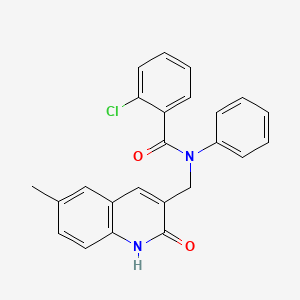
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
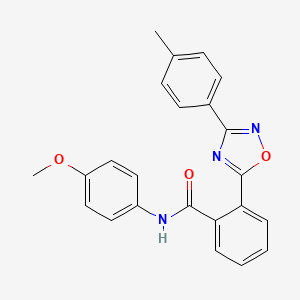
![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
